3,5-Difluoro-4'-iodobenzophenone
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Overview
Description
3,5-Difluoro-4’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO . It has a molecular weight of 344.1 . The IUPAC name for this compound is (3,5-difluorophenyl)(4-iodophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4’-iodobenzophenone consists of a benzophenone core with iodine and fluorine substituents. The InChI code for this compound is 1S/C13H7F2IO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H .Physical And Chemical Properties Analysis
The predicted boiling point of 3,5-Difluoro-4’-iodobenzophenone is 380.6±42.0 °C and its predicted density is 1.737±0.06 g/cm3 .Scientific Research Applications
Photophysical Behavior in RNA Imaging
3,5-Difluoro-4'-iodobenzophenone derivatives have been explored for their photophysical behavior, particularly in the context of RNA imaging. One such derivative, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI), binds to the Spinach aptamer, a small RNA molecule. This compound exhibits weak fluorescence in liquid solvents, which can be significantly enhanced by inhibiting photoisomerization, a process of nonradiative deactivation. The fluorescence of DFHBI-type molecules is highly sensitive to the pH of the medium and solvent-specific interactions, such as hydrogen bonding and polarity (Santra et al., 2019).
Synthesis and Chemical Reactions
The chemical behavior of this compound has been studied in various synthetic contexts. For example, in SNAr (nucleophilic aromatic substitution) reactions, this compound exhibits unique reactivity patterns, depending on the nucleophiles used. The compound shows distinct substitution patterns when reacted with different nucleophiles, indicating its potential for diverse synthetic applications (Cervera et al., 1996).
Applications in Polymer Science
This compound and its derivatives have been used in the synthesis of novel polymers. For instance, it has been utilized in the creation of monomers for linear and network polymers, demonstrating its utility in the development of new materials with diverse architectural properties. These applications highlight the compound's relevance in the field of polymer science (Peloquin et al., 2019).
Development of Fluorescent Probes
This compound has been a crucial component in the development of fluorescent pH probes. Derivatives like 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits exhibit unique absorption and fluorescence properties. These compounds show significant fluorescent enhancement in acidic solutions, making them valuable as pH probes excitable with visible light (Baruah et al., 2005).
Impact on Optical Properties
The orientation of fluorine atoms in difluoro-substituted compounds has a significant impact on their optical properties. Studies on difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals demonstrated how the orientation of fluorine atoms affects their optical characteristics, including absorption, transmission, and phase transition behaviors. This research contributes to a deeper understanding of the influence of molecular structure on the properties of liquid crystals (Zaki et al., 2018).
Future Directions
properties
IUPAC Name |
(3,5-difluorophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFCWAYOPYWGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261666 |
Source
|
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-86-4 |
Source
|
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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